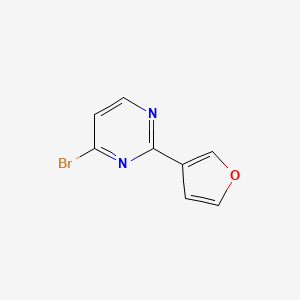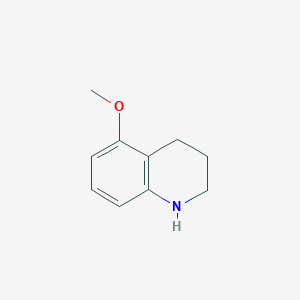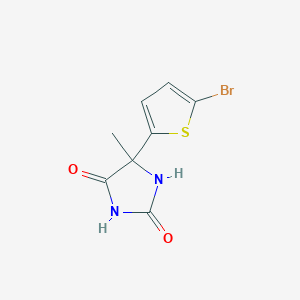
5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
Vue d'ensemble
Description
The compound (5-bromothiophen-2-yl)methylamine has a CAS Number of 90553-43-8 and a molecular weight of 206.11 . It is stored at room temperature and has a purity of 95%. It is a liquid in its physical form .
Synthesis Analysis
A series of [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .Molecular Structure Analysis
The molecular structure of a related compound, 2-{[(4-bromophenyl)methyl]sulfanyl}-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, comprises a central 1,3,4-oxadiazole ring C1-connected to a 2-thienyl ring .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound (5-bromothiophen-2-yl)methylamine has a CAS Number of 90553-43-8 and a molecular weight of 206.11 . It is stored at room temperature and has a purity of 95%. It is a liquid in its physical form .Applications De Recherche Scientifique
Organic Semiconductor Synthesis
A study by Quinn, Jin, and Li (2015) presented a facile protocol for synthesizing 2,7-bis(5-bromothiophen-2-yl)-3,8-bis(2-decyltetradecyl)-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione. This compound has potential applications as an organic semiconductor, indicating the relevance of 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione derivatives in electronic materials Quinn, Jin, & Li, 2015.
Corrosion Inhibition
Yadav et al. (2015) explored the corrosion inhibition efficiency of thiazolidinedione derivatives, including compounds structurally related to this compound, for mild steel in hydrochloric acid solution. The study highlights the potential of such derivatives in protecting metal surfaces from corrosion, contributing to materials science and engineering Yadav, Behera, Kumar, & Yadav, 2015.
Antimicrobial and Antifungal Activities
Sharma et al. (2022) synthesized 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, demonstrating their good yields and effective antibacterial and antifungal properties. This study suggests the potential of this compound derivatives in developing new antimicrobial agents Sharma, Vala, Rajani, Ramkumar, Gardas, Banerjee, & Patel, 2022.
Chemosensitizers for Antibiotic Resistance
Matys et al. (2015) evaluated amine derivatives of 5-aromatic imidazolidine-4-ones, closely related to the this compound, for their ability to enhance antibiotic effectiveness against resistant strains of Staphylococcus aureus, including MRSA. The findings indicate the potential of such derivatives in addressing antibiotic resistance, a significant concern in medical treatment and public health Matys, Podlewska, Witek, Witek, Bojarski, Schabikowski, Otrębska-Machaj, Latacz, Szymańska, Kieć‐Kononowicz, Molnár, Amaral, & Handzlik, 2015.
Safety and Hazards
The compound (5-bromothiophen-2-yl)methylamine has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Propriétés
IUPAC Name |
5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-8(4-2-3-5(9)14-4)6(12)10-7(13)11-8/h2-3H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNAJTWFYYYMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



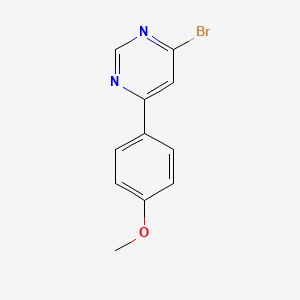

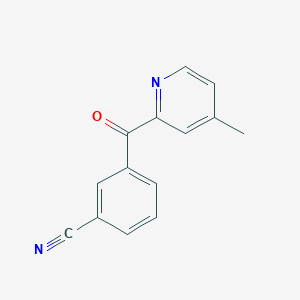
![N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1463215.png)
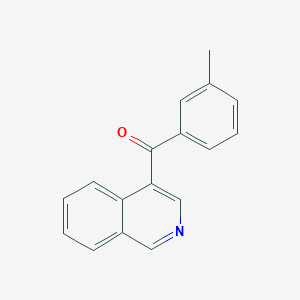

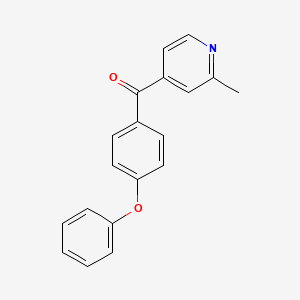

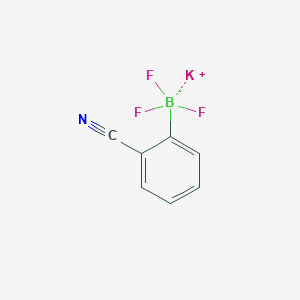
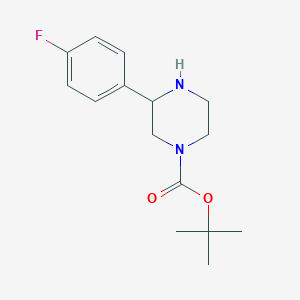
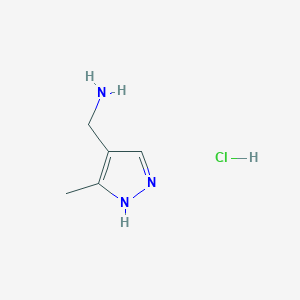
![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)
